2-[3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline 2-[3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
Brand Name: Vulcanchem
CAS No.: 929846-87-7
VCID: VC0364573
InChI: InChI=1S/C18H10ClN5S/c19-13-6-3-5-12(10-13)16-21-22-18-24(16)23-17(25-18)15-9-8-11-4-1-2-7-14(11)20-15/h1-10H
SMILES: C1=CC=C2C(=C1)C=CC(=N2)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)Cl
Molecular Formula: C18H10ClN5S
Molecular Weight: 363.8g/mol

2-[3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

CAS No.: 929846-87-7

Main Products

VCID: VC0364573

Molecular Formula: C18H10ClN5S

Molecular Weight: 363.8g/mol

2-[3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline - 929846-87-7

CAS No. 929846-87-7
Product Name 2-[3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
Molecular Formula C18H10ClN5S
Molecular Weight 363.8g/mol
IUPAC Name 3-(3-chlorophenyl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C18H10ClN5S/c19-13-6-3-5-12(10-13)16-21-22-18-24(16)23-17(25-18)15-9-8-11-4-1-2-7-14(11)20-15/h1-10H
Standard InChIKey IUJZWJXNVSGVHZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)Cl
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)Cl
PubChem Compound 16417117
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator